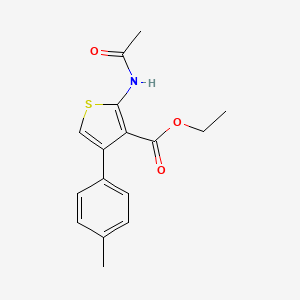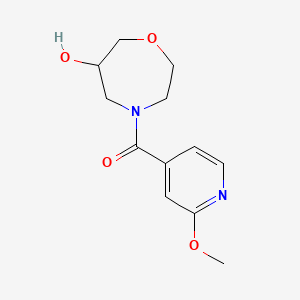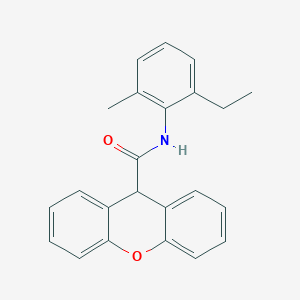
N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the xanthene family, known for their vivid fluorescence properties, making them valuable in research and industrial applications.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide has found applications in several scientific domains:
Chemistry: Its fluorescence properties make it useful as a fluorescent probe in chemical analysis and molecular imaging.
Biology: The compound is employed in biological studies to label and track biomolecules, aiding in the understanding of cellular processes.
Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate in the development of new treatments.
Industry: Its unique properties are leveraged in the development of advanced materials and sensors.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide typically involves a multi-step reaction process. One common method starts with the reaction of 2-ethyl-6-methylphenylamine with xanthene-9-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.
Major Products Formed:
Comparaison Avec Des Composés Similaires
N-(2-ethyl-6-methylphenyl)acetamide: A structurally related compound with different functional groups.
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Another analog with a methoxy group substitution.
N-(2-ethyl-6-methylphenyl)-2-p-tolyloxy-acetamide: Similar structure with a p-tolyl group.
Uniqueness: N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts strong fluorescence properties not found in the other listed compounds. This makes it particularly valuable in applications requiring high sensitivity and specificity.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-3-16-10-8-9-15(2)22(16)24-23(25)21-17-11-4-6-13-19(17)26-20-14-7-5-12-18(20)21/h4-14,21H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAFVQJJJSTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
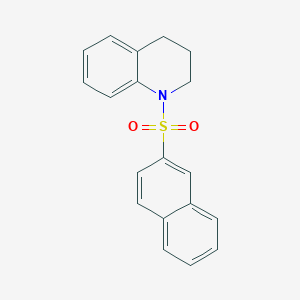
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)
![5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium](/img/structure/B5574887.png)
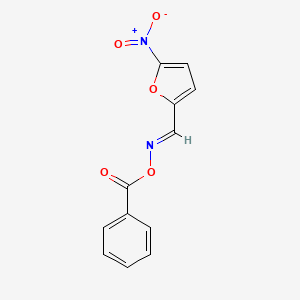
METHANONE](/img/structure/B5574898.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)
![Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B5574921.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5574928.png)
![2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5574930.png)

![N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574956.png)
